molecular formula C19H16N4OS B2736522 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole CAS No. 2380192-55-0

2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2736522
CAS No.: 2380192-55-0
M. Wt: 348.42
InChI Key: VEFCHNMOCFEJDN-UHFFFAOYSA-N
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Description

2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features both benzodiazole and benzothiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole and benzothiazole precursors. The benzodiazole can be synthesized through the condensation of o-phenylenediamine with formic acid, while the benzothiazole can be prepared by the cyclization of 2-aminothiophenol with carbon disulfide.

The key step involves the formation of the azetidine ring, which can be achieved by reacting the benzodiazole derivative with an appropriate azetidine precursor under controlled conditions. The final step is the coupling of the azetidine intermediate with the benzothiazole derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-20-14-6-2-4-8-16(14)23(12)13-10-22(11-13)19(24)18-21-15-7-3-5-9-17(15)25-18/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFCHNMOCFEJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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